![molecular formula C14H20N2O3 B2692021 N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide CAS No. 2310206-17-6](/img/structure/B2692021.png)
N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide” are not provided in the search results. Such properties would typically include molecular weight, solubility, melting point, boiling point, and others .
Scientific Research Applications
Antibacterial Agents
The pyrrolidine ring has been widely used by medicinal chemists to design compounds with antibacterial activity. Researchers have explored various derivatives of N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide to enhance its efficacy against bacterial pathogens. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents play a crucial role in determining the biological profile of these drug candidates .
Antifungal Properties
The compound’s pyrrolidine ring may also exhibit antifungal effects. Investigating its derivatives could lead to novel antifungal agents with improved selectivity and potency. Researchers have explored synthetic strategies for constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings to enhance antifungal activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(11-2-6-19-10-11)15-12-1-5-16(9-12)13-3-7-18-8-4-13/h2,6,10,12-13H,1,3-5,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVNWBCRICNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide |
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